Reduced Hepatocellular Cytotoxicity: HepG2 LC50 Comparison of Velnacrine Maleate vs. Tacrine
In a direct head-to-head comparison using the human hepatoma cell line HepG2 with a 24-hour Neutral Red Uptake Assay, tacrine (THA) demonstrated an LC50 of 54 µg/mL, while velnacrine (as the racemic 1-hydroxy metabolite) fell within a cytotoxic concentration range of 84–190 µg/mL [1]. The monohydroxy metabolites, including velnacrine, were 1.6- to 3.5-fold less cytotoxic than the parent tacrine under identical assay conditions. Primary rat hepatocytes reproduced this relative order of cytotoxicity, confirming the translatability of the finding [1].
| Evidence Dimension | HepG2 cell viability (LC50, 24 h Neutral Red Uptake) |
|---|---|
| Target Compound Data | 84 to 190 µg/mL (velnacrine racemate and monohydroxy metabolites) |
| Comparator Or Baseline | Tacrine (THA): 54 µg/mL |
| Quantified Difference | 1.6-fold to 3.5-fold reduction in cytotoxicity |
| Conditions | Human hepatoma HepG2 cells, 24-h exposure, Neutral Red Uptake Assay; confirmed in primary rat hepatocytes. |
Why This Matters
For sustained in vivo administration in Alzheimer's disease models, the 1.6–3.5-fold lower hepatocellular cytotoxicity directly translates to a wider therapeutic window, reducing confounding off-target hepatic effects during efficacy studies.
- [1] Viau CJ, Curren RD, Wallace KM, Harbell JW. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes. Drug Chem Toxicol. 1993;16(3):193-206. PMID: 8404544. View Source
